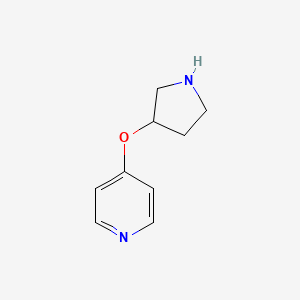

4-(Pyrrolidin-3-yloxy)-pyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-pyrrolidin-3-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-4-10-5-2-8(1)12-9-3-6-11-7-9/h1-2,4-5,9,11H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOMELDNUZKQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592921 | |

| Record name | 4-[(Pyrrolidin-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933716-88-2 | |

| Record name | 4-[(Pyrrolidin-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Pharmacological Applications of 4 Pyrrolidin 3 Yloxy Pyridine Derivatives

Modulators of Neurotransmitter Systems

The unique structural features of 4-(pyrrolidin-3-yloxy)-pyridine derivatives, which combine a pyridine (B92270) ring with a pyrrolidine (B122466) group, make them promising candidates for interacting with targets within the central nervous system (CNS). nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological receptors. nih.gov

Nicotinic Acetylcholine (B1216132) Receptor Modulation

The structural resemblance of the pyridine and pyrrolidine rings to components of nicotine (B1678760) suggests a potential for these derivatives to interact with nicotinic acetylcholine receptors (nAChRs). rsc.org Nicotine itself is composed of a pyridine and a protonated pyrrolidine ring, and both protomers are crucial for its interaction with nAChRs. rsc.org Research into related pyridine compounds has shown their ability to modulate cholinergic systems. For example, certain pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4 (M4), a key target in CNS disorders. nih.gov This modulation is achieved by binding to an allosteric site on the receptor, thereby enhancing the effect of the endogenous ligand acetylcholine. nih.gov While direct studies on this compound derivatives as nAChR modulators are emerging, the foundational chemistry suggests this is a viable and promising area for investigation.

Exploration in Neurological Disorders (e.g., Alzheimer's Disease)

The pyridine scaffold is a key component in many compounds investigated for the treatment of Alzheimer's disease (AD). researchgate.netdntb.gov.ua Functionalized pyridine derivatives have been explored as multifunctional agents targeting various aspects of AD pathology, including the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). researchgate.netnih.gov They have also been shown to prevent the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. researchgate.netnih.gov

For instance, a pyridine amine derivative was shown to inhibit both self-induced and metal-induced Aβ aggregation and to improve cognitive function in animal models of AD. nih.gov Furthermore, derivatives of pyrrolo[3,4-d]pyridazinone, which are structurally related, have demonstrated neuroprotective effects by mitigating neuroinflammation, a condition implicated in the progression of neurodegenerative diseases like Alzheimer's. mdpi.com The potential of these compounds to interact with multiple targets makes them attractive candidates for developing disease-modifying therapies for AD. researchgate.netmdpi.com

Anticancer and Antiproliferative Activities

Derivatives containing the pyridine and pyrrolidine motifs have demonstrated significant potential as anticancer agents. nih.govnih.gov Their activity spans various cancer types and involves multiple mechanisms of action.

Inhibition of Cancer Cell Proliferation in Various Cell Lines (e.g., A549, HeLa, MCF-7)

The antiproliferative effects of this compound derivatives and related structures have been evaluated against a range of human cancer cell lines. For example, novel pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety have shown antiproliferative activity against cell lines including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PC-3 (prostate cancer). researchgate.net Similarly, certain pyrrolidone derivatives have been found to reduce the viability of A549 cells. mdpi.com The broad applicability of these scaffolds is further highlighted by studies on pyrazolo[3,4-b]pyridine derivatives, which have shown cytotoxic activity against HepG-2 (liver carcinoma), MCF-7, and HCT-116 (colorectal carcinoma) cell lines. nih.gov

Antiproliferative Activity of Related Pyridine Derivatives

| Compound Class | Tested Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Pyrrolo[2,3-b]pyridine derivatives | A549, MCF-7, PC-3, HT-29 | Moderate to excellent antiproliferative activity | researchgate.net |

| Pyrrolidone derivatives | A549 | Reduced cell viability | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivatives | HepG-2, MCF-7, HCT-116 | Promising cytotoxic activity | nih.gov |

| Pyrrolo[3,4-c]pyridine derivatives | Ovarian and breast cancer cell lines | Moderate cytotoxicity | nih.gov |

Mechanisms of Antitumor Action (e.g., c-Met inhibition, NAMPT inhibition)

The anticancer effects of these derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer progression.

c-Met Inhibition: The c-Met proto-oncogene, which encodes the hepatocyte growth factor receptor, is a well-established target in cancer therapy. nih.govnih.gov Aberrant c-Met signaling promotes tumor growth, invasion, and metastasis. Several classes of pyridine-containing heterocycles, such as pyrazolo[3,4-b]pyridines and pyrrolo[2,3-b]pyridines, have been developed as potent c-Met inhibitors. researchgate.netnih.gov These compounds have shown high selectivity and have demonstrated significant antitumor activity in both in vitro and in vivo models. nih.govnih.gov

NAMPT Inhibition: Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and is often upregulated in cancer cells. nih.govnih.gov Inhibition of NAMPT has emerged as a promising strategy for cancer treatment. nih.gov Novel NAMPT inhibitors incorporating a pyridine moiety have been discovered that exhibit selective cytotoxicity against cancer cells deficient in the alternative NAPRT pathway, highlighting a targeted therapeutic approach. nih.gov

Structure-Activity Relationships (SAR) for Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. Research has shown that the nature and position of substituents on the pyridine and pyrrolidine rings significantly influence their biological activity. nih.govresearchgate.net

For pyridine derivatives, the presence of specific functional groups such as -OMe, -OH, -C=O, and -NH2 has been found to enhance antiproliferative activity. nih.govresearchgate.net Conversely, the inclusion of bulky groups or halogen atoms can sometimes lead to a decrease in potency. nih.gov In a series of non-symmetric choline (B1196258) kinase inhibitors featuring a 4-(pyrrolidin-1-yl)pyridinium head, the length of the linker connecting the pyridinium (B92312) and another aromatic head was found to be a critical determinant of both enzymatic inhibition and antiproliferative activity. mdpi.com Specifically, longer carbon spacers (2 or 4 carbons) were associated with nanomolar inhibition values. mdpi.com These insights from SAR studies provide a rational basis for the design of new, more effective anticancer agents based on the this compound scaffold. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the this compound scaffold have shown notable potential in mitigating inflammation and modulating the body's immune response.

Inhibition of Inflammatory Pathways

Research has highlighted that pyridine derivatives can exert anti-inflammatory effects through various mechanisms. One key pathway involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation. mdpi.comresearchgate.net For instance, certain novel pyridine derivatives have demonstrated potent anti-inflammatory effects by effectively inhibiting COX-2 and tumor necrosis factor-alpha (TNF-alpha) proteins, as suggested by in silico docking studies. latamjpharm.org The anti-inflammatory action of some pyridine-4-one derivatives is thought to be linked to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase and lipoxygenase are heme-dependent. nih.gov

Studies on pyrrolo[3,4-c]pyridine derivatives, a related class of compounds, further support these findings. Specific derivatives have been shown to significantly reduce COX-2 levels in lipopolysaccharide (LPS)-stimulated cells, indicating their anti-inflammatory properties. nih.gov This inhibition of crucial inflammatory mediators underscores the therapeutic potential of this chemical family in treating inflammatory conditions.

Modulation of Immune Responses

Beyond general anti-inflammatory actions, certain pyrrolopyridine derivatives have demonstrated specific immunomodulatory effects. For example, some pyrrolo[3,4-c]pyridine derivatives have been found to be effective in treating diseases related to the immune system. mdpi.comnih.gov One derivative, by substituting a carbonyl group with a 5,6-dimethoxypyridin-3-yl ring, exhibited high affinity for PI3Kγ and was capable of inhibiting monocyte chemoattractant protein-1 (MCP-1) induced chemotaxis of THP-1 cells. nih.gov This action on chemokine-induced cell migration points to a direct influence on the immune response cascade. Spleen tyrosine kinase (SYK), a key mediator for various inflammatory cells, is another therapeutic target for these compounds in both neoplastic and inflammatory diseases. nih.gov

Antiviral and Antimicrobial Activities

The this compound core is also a promising framework for the development of agents to combat microbial and viral infections.

Activity against Bacterial Strains (e.g., S. aureus, E. coli)

Various pyridine derivatives have been synthesized and evaluated for their antibacterial properties. Studies have shown that certain substituted Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide display significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μg/mL. nih.gov Similarly, N-alkylated pyridine-based organic salts have shown efficacy, with one compound exhibiting MIC values of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli at a concentration of 100 μg/mL. nih.gov The antibacterial activity of some 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines is dependent on their interaction with the lipopolysaccharide (LPS) layer of the bacteria. nih.gov

Pyrrolo[3,4-c]pyridine derivatives have also been investigated, with some Mannich bases showing moderate activity against Staphylococcus aureus. nih.gov

Table 1: Antibacterial Activity of Selected Pyridine Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Substituted Mannich bases | S. aureus, E. coli | 6.25–12.5 μg/mL | nih.gov |

| N-alkylated pyridine salts | S. aureus | 56 ± 0.5% inhibition (100 μg/mL) | nih.gov |

| N-alkylated pyridine salts | E. coli | 55 ± 0.5% inhibition (100 μg/mL) | nih.gov |

Antifungal Properties

The antifungal potential of pyridine derivatives has also been an area of active research. Certain substituted Mannich bases that showed antibacterial activity also exhibited high antifungal activity against Candida albicans and Candida glabrata with MIC values of 12.5 μg/mL. nih.gov Additionally, some nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents were found to be highly active against fungal strains like C. albicans and A. niger. nih.gov Research into pyrrolo[3,4-c]pyridine derivatives has also yielded compounds with antifungal properties; for example, a Mannich base of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione was found to reduce the growth of Candida albicans. nih.gov

Table 2: Antifungal Activity of Selected Pyridine Derivatives

| Compound Class | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Substituted Mannich bases | C. albicans, C. glabrata | 12.5 μg/mL | nih.gov |

| Nicotinic acid benzylidene hydrazides | C. albicans, A. niger | Active | nih.gov |

Antiviral Efficacy (e.g., HIV-1 Integrase inhibition)

A particularly significant application of pyridine-containing scaffolds is in the development of antiviral drugs, especially as inhibitors of HIV-1 integrase. zioc.ru This enzyme is crucial for the replication of the HIV virus by inserting the viral DNA into the host cell's genome. zioc.runih.gov Four of the five approved HIV-1 integrase inhibitors contain a pyridine moiety, highlighting its importance in this therapeutic area. zioc.rumdpi.com

Research into dicaffeoyl or digalloyl compounds joined through a five-membered heterocyclic ring, such as pyrrolidine, has identified potent HIV integrase inhibitors. Digalloyl derivatives, in particular, were found to be more potent than the reference compound L-chicoric acid, with IC₅₀ values ranging from 4.7 to 15.6 μM. nih.gov Furthermore, a class of allosteric HIV-1 integrase inhibitors (ALLINIs) based on a pyridine structure works by inducing hyper-multimerization of the integrase enzyme, disrupting the proper maturation of the virus. nih.gov Pyrrolo[3,4-c]pyridine derivatives have also been developed as HIV-1 integrase inhibitors, demonstrating low micromolar inhibitory potency and good selectivity. nih.gov

Table 3: HIV-1 Integrase Inhibitory Activity of Selected Pyrrolidine/Pyridine Derivatives

| Compound Class | Mechanism/Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Dicaffeoyl pyrrolidine derivatives | HIV-1 Integrase Inhibition | Comparable to L-chicoric acid (24.9 μM) | nih.gov |

| Digalloyl pyrrolidine derivatives | HIV-1 Integrase Inhibition | 4.7–15.6 μM | nih.gov |

| Pyridine-based ALLINIs | Integrase Hyper-multimerization | Potent | nih.gov |

Antituberculosis Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. derpharmachemica.comjchemrev.comgoogle.com Research into pyridine derivatives has identified several compounds with promising antimycobacterial activity. derpharmachemica.comjchemrev.comgoogle.comfrontiersin.org For instance, studies on 4-substituted picolinohydrazonamides, which feature a pyridine core, have shown potent in vitro activity against M. tuberculosis. frontiersin.org Specifically, derivatives carrying hydrophilic cyclic amines like pyrrolidine have demonstrated significant bactericidal effects. frontiersin.org Additionally, other pyridine-containing structures, such as pyridinylpyridazine derivatives, have been synthesized and evaluated for their antimycobacterial potential. google.com However, based on currently available scientific literature, there is no specific research detailing the antituberculosis activity of compounds directly derived from the this compound scaffold.

Antidiabetic Potential

The global rise in diabetes mellitus has spurred the search for new therapeutic agents. nih.govresearchgate.net Pyridine derivatives have been a significant area of focus in the development of novel antidiabetic drugs. nih.govresearchgate.net

Blood Glucose Level Reduction

The ability to lower blood glucose levels is a key characteristic of potential antidiabetic drugs. While various pyridine derivatives have been investigated for this property, there is currently no specific research available on the blood glucose-lowering effects of this compound derivatives.

Stimulation of Glucose Uptake

Enhancing glucose uptake in peripheral tissues is another important mechanism for managing diabetes. Research on pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives has shown that these compounds can reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells. mdpi.com However, specific studies on the stimulation of glucose uptake by this compound derivatives have not been reported in the available literature.

Aldose Reductase Inhibition

Aldose reductase is an enzyme implicated in the development of diabetic complications. jchemrev.comresearchgate.net Inhibition of this enzyme is a therapeutic strategy to prevent or slow the progression of these complications. jchemrev.comresearchgate.netnih.govresearchgate.net Several classes of pyridine derivatives, including (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives and pyrido[1,2-a]pyrimidin-4-one derivatives, have been identified as potent and selective aldose reductase inhibitors. researchgate.netnih.gov Despite the exploration of various pyridine-based scaffolds, there is no specific data on the aldose reductase inhibitory activity of this compound derivatives.

GPR119 Agonism

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity, as its activation leads to glucose-dependent insulin (B600854) secretion. google.comnih.gov The development of GPR119 agonists has been an active area of research, with several pyridine-containing scaffolds being investigated. google.comgoogle.comnih.gov For example, pyrimidinylpiperidinyloxypyridone analogues and pyrrolo[2,3-d]pyrimidine compounds have been patented as GPR119 modulators. google.comgoogle.com However, there is no published research specifically identifying this compound derivatives as GPR119 agonists.

Analgesic and Sedative Properties

Pain management remains a critical area of pharmaceutical research. nih.govnih.govresearchgate.netresearchgate.net Various derivatives of pyridine have been explored for their potential analgesic and sedative effects. Studies on 3-hydroxy-pyridine-4-one derivatives have demonstrated significant analgesic activity in animal models. researchgate.net However, there is a lack of specific research in the scientific literature regarding the analgesic and sedative properties of compounds with the this compound core structure.

Enzyme Inhibition and Receptor Binding Studies

Derivatives of the this compound core have been investigated for their interactions with various enzymes and receptors, leading to the identification of potential therapeutic activities.

Kinase Inhibitory Activities (e.g., SYK, FLT3, PI3Ks)

The pyridine scaffold is a key component in the development of kinase inhibitors. nih.gov FMS-like tyrosine kinase 3 (FLT3) is a recognized drug discovery target for acute myeloid leukemia (AML). nih.gov Research has identified pyridine-based derivatives as potent inhibitors of FLT3. nih.gov For instance, a series of imidazo[4,5-b]pyridine derivatives featuring a 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) substituent demonstrated submicromolar inhibitory activities against mutated forms of FLT3, such as FLT3-ITD and FLT3-D835Y. nih.gov

In another study, rationally designed pyridine derivatives incorporating a 1,2,3-triazole moiety also showed potent inhibitory effects against FLT3-ITD. nih.gov The most potent compound from this series, 12y, exhibited double-digit nanomolar inhibitory activity against both the FLT3-ITD kinase and the human AML cell line MOLM-13, which is driven by this mutation. nih.gov Furthermore, kinase profiling revealed that compound 12y was also potent against VEGFR2, indicating a degree of selectivity. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Pyridine Derivatives

| Compound | Core Structure | Target Kinase | Activity | Reference |

|---|---|---|---|---|

| Imidazo[4,5-b]pyridine derivative (18a/18b) | Imidazo[4,5-b]pyridine | FLT3-ITD, FLT3-D835Y | Submicromolar IC₅₀ | nih.gov |

| Compound 12y | Pyridine-triazole | FLT3-ITD | Double-digit nanomolar IC₅₀ | nih.gov |

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.commdpi.com The inhibition of PDE4 leads to increased intracellular cAMP levels, which can produce anti-inflammatory effects. mdpi.com This mechanism has made PDE4 a target for treating inflammatory conditions like chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. mdpi.comnih.govresearchgate.net

A specific pyridine derivative, 2-(3-chlorophenyloxy)-3-[3-(3-hydroxy)pyridin-4-ylpropoxy]pyridine, has been identified and synthesized as a PDE4 inhibitor. nih.gov The development of such compounds highlights the utility of the substituted pyridine core in creating agents that modulate the cAMP signaling pathway. mdpi.comnih.gov The inhibition of PDE4 is considered beneficial for a variety of diseases, and numerous inhibitors have progressed to clinical trials, with some receiving approval as therapeutic drugs. mdpi.comresearchgate.net

Table 2: PDE4 Inhibitory Activity of Selected Compounds

| Compound | Target Enzyme | Therapeutic Area | Reference |

|---|---|---|---|

| 2-(3-chlorophenyloxy)-3-[3-(3-hydroxy)pyridin-4-ylpropoxy]pyridine | PDE4 | Anti-inflammatory | nih.gov |

| Roflumilast | PDE4 | COPD, Psoriasis | mdpi.comresearchgate.net |

| Apremilast | PDE4 | Psoriasis, Psoriatic Arthritis | nih.govresearchgate.net |

Opioid Receptor Antagonism (e.g., κ-opioid receptor)

The kappa opioid receptor (KOR) is a G-protein coupled receptor implicated in motivation, emotion, and mood. nih.gov Antagonists of the KOR are being investigated as potential treatments for depression, anxiety, and substance use disorders. nih.govresearchgate.net While direct studies on this compound derivatives as KOR antagonists are not prominent, related heterocyclic structures have shown significant activity.

A notable class of KOR antagonists is based on the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold. nih.gov The specific stereochemistry, particularly the (3R,4R)-enantiomer, was found to be crucial for potent antagonist activity. nih.gov For example, JDTic, a derivative from this class, has been shown to reduce symptoms of opiate withdrawal in animal models. nih.gov The exploration of these piperidine (B6355638) derivatives underscores the potential for nitrogen-containing heterocyclic compounds to serve as selective KOR antagonists. nih.govnih.gov

Structure-Activity Relationships (SAR) in Drug Design

Understanding the structure-activity relationship (SAR) is fundamental in medicinal chemistry for optimizing the pharmacological properties of a lead compound.

Impact of Substituent Electronic and Steric Properties

The biological activity of pyridine derivatives is highly influenced by the electronic and steric properties of their substituents. nih.govresearchgate.net A study analyzing the antiproliferative activity of various pyridine derivatives found that the presence and specific positions of electron-donating groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, tended to enhance biological activity. nih.govresearchgate.net These groups can participate in hydrogen bonding and other favorable interactions with biological targets. researchgate.net

Conversely, the same study noted that pyridine derivatives substituted with halogen atoms or other bulky groups often exhibited lower antiproliferative activity. nih.govresearchgate.net However, the impact of substituents is highly dependent on the specific biological target. In the development of KOR agonists from the natural product akuammicine, halogenated derivatives were found to potently activate the receptor, indicating that for some targets, halogens can contribute positively to binding and activity. chemrxiv.org

Positional Isomerism and Pharmacological Profile

Positional isomerism plays a critical role in determining the pharmacological profile of heterocyclic compounds. Pyrrolopyridines, which feature a pyrrole (B145914) ring fused to a pyridine ring, can exist in six different isomeric forms, sometimes referred to as azaindoles or azaizoindoles. mdpi.com The specific arrangement of the nitrogen atoms within this bicyclic system significantly affects the molecule's properties and its interaction with biological targets. mdpi.com For example, derivatives of the pyrrolo[3,4-c]pyridine isomer have been specifically studied for their analgesic and sedative properties. mdpi.com

The influence of positional changes can vary. In a study of pyrazol-4-yl-pyridine derivatives as M4 receptor positive allosteric modulators, subtle chemical modifications around the core, which could be considered a form of positional isomerism, did not result in statistically significant changes to binding affinity or cooperativity. nih.gov This suggests that while positional isomerism is a key consideration in drug design, its impact can range from dramatic shifts in pharmacological activity to subtle or negligible effects, depending on the specific scaffold and target.

Role of Stereochemistry in Biological Activity

The pyrrolidine ring in this compound contains a chiral center at the 3-position, leading to the existence of (R) and (S) enantiomers. This stereochemistry plays a pivotal role in the pharmacological activity of its derivatives, as the spatial orientation of substituents on the pyrrolidine ring dictates the precise interactions with the target protein. The differential binding of enantiomers to receptors, enzymes, or ion channels can result in significant differences in potency, selectivity, and even the nature of the biological response.

While specific, direct comparative studies on the biological activities of (R)- and (S)-enantiomers of a broad range of this compound derivatives are not extensively detailed in publicly available literature, the importance of this stereocenter is evident from patent literature and the commercial availability of single enantiomers. For instance, the synthesis of specific enantiomers such as (S)-4-(pyrrolidin-3-yloxy)pyridine hydrochloride and (R)-4-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride for research purposes underscores the necessity of evaluating the pharmacological profiles of individual stereoisomers. mdpi.comhuatengsci.com

A patent for a structurally related compound, (R)-3-((E)-2-(pyrrolidin-3-yl)vinyl)-5-(tetrahydropyran-4-yloxy)pyridine, which is a ligand for nicotinic acetylcholine receptors, specifies the (R)-configuration of the pyrrolidine moiety, suggesting that this particular stereoisomer possesses the desired biological activity. mdpi.comgoogle.com This highlights a common theme in medicinal chemistry where one enantiomer is often significantly more active or has a better safety profile than the other. The synthesis and evaluation of individual enantiomers allow for the selection of the eutomer (the more active enantiomer) for further development, thereby maximizing therapeutic efficacy and minimizing potential off-target effects associated with the distomer (the less active enantiomer).

The precise impact of the stereochemistry at the C3-position of the pyrrolidine ring will ultimately depend on the specific biological target and the nature of the substituents on both the pyrrolidine and pyridine rings. It is anticipated that one enantiomer will orient its substituents in a more favorable manner for optimal binding within the active site of a target protein, leading to enhanced biological activity.

Prodrug Strategies and Drug Delivery Systems

The development of effective drug delivery systems and prodrug strategies is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For derivatives of this compound, which may be developed for a variety of indications, including those affecting the central nervous system (CNS), prodrug approaches can be instrumental in overcoming challenges such as poor solubility, limited permeability across biological membranes like the blood-brain barrier (BBB), and premature metabolism.

While specific prodrugs of this compound are not widely reported, general principles of prodrug design can be applied to this scaffold. For instance, if a derivative exhibits poor water solubility, a common issue with many nitrogen-containing heterocyclic compounds, a phosphate (B84403) or amino acid promoiety could be introduced to enhance aqueous solubility. nih.gov

For CNS-targeted agents, overcoming the BBB is a major hurdle. Lipophilic prodrug strategies can be employed to increase the molecule's ability to cross this barrier. nih.gov This often involves masking polar functional groups, such as the secondary amine of the pyrrolidine ring, with a lipophilic moiety that can be cleaved enzymatically within the brain to release the active drug. nih.gov For example, a common strategy involves the creation of ester prodrugs to temporarily increase lipophilicity. nih.gov Another approach is the "lock-in" system, where a lipophilic carrier that can cross the BBB is enzymatically converted to a charged species within the brain, thus trapping the drug and increasing its concentration at the site of action. nih.gov

Furthermore, prodrug strategies can be designed to target specific transporters at the BBB or at the site of action, a concept known as carrier-mediated drug delivery. By attaching a promoiety that is a substrate for an influx transporter, the brain penetration of the drug can be significantly enhanced. nih.gov

Given that many kinase inhibitors incorporate a pyrrolidine moiety, prodrug strategies developed for this class of drugs could be relevant. For example, to improve the properties of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, which suffer from poor aqueous solubility, prodrugs have been designed to enhance their pharmacokinetic profile. nih.gov Such strategies could potentially be adapted for this compound derivatives that function as kinase inhibitors.

Computational and Theoretical Studies on 4 Pyrrolidin 3 Yloxy Pyridine

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Ligand-Protein Interaction Analysis

In the absence of specific studies on 4-(Pyrrolidin-3-yloxy)-pyridine, we can look at research on related structures. For instance, studies on pyrrolidine (B122466) derivatives as Dipeptidyl Peptidase-IV (DPP-4) inhibitors have highlighted the importance of specific interactions. The pyrrolidine ring can engage in crucial hydrogen bonding and van der Waals interactions within the active site of a protein. The nitrogen atom in the pyrrolidine ring and the ether oxygen in the case of this compound could act as hydrogen bond acceptors, while the CH groups of the ring can form hydrophobic interactions. The pyridine (B92270) ring, a common scaffold in medicinal chemistry, can participate in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in a protein's binding pocket.

A hypothetical ligand-protein interaction analysis for this compound would involve docking it into the active site of a relevant biological target. The analysis would then identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the ligand. These interactions are crucial for the stability of the ligand-protein complex and are a primary determinant of the compound's biological activity.

Binding Mode Elucidation

The elucidation of the binding mode describes the specific conformation and orientation of the ligand within the protein's active site. For this compound, this would involve determining how the pyrrolidine and pyridine rings are positioned relative to each other and to the surrounding amino acid residues. The flexibility of the pyrrolidin-3-yloxy linker allows for multiple potential conformations. Computational docking algorithms would explore these possibilities to identify the most energetically favorable binding pose. The predicted binding mode provides a structural basis for understanding the compound's mechanism of action and for designing more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

2D and 3D-QSAR Approaches

While no specific QSAR models for this compound were found, the methodology is broadly applicable.

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecule, such as molecular weight, logP (lipophilicity), and topological indices. For a series of analogs of this compound, a 2D-QSAR model could be developed to correlate these properties with their observed biological activity.

3D-QSAR: This method utilizes the 3D structural information of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around the molecules to represent their steric and electrostatic properties. A 3D-QSAR model for derivatives of this compound would provide a 3D map highlighting regions where modifications to the structure would likely increase or decrease biological activity.

Predictive Modeling of Biological Activity

Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of new, untested compounds. For example, a validated QSAR model for a series of this compound derivatives could be used to virtually screen a library of novel analogs and prioritize the most promising candidates for synthesis and experimental testing. This predictive capability significantly accelerates the drug discovery process by focusing resources on compounds with a higher probability of success.

Molecular Dynamics (MD) Simulations

MD simulation is a powerful computational technique that provides insights into the dynamic behavior of molecules over time. It can be used to study the stability of a ligand-protein complex, the conformational changes of the protein upon ligand binding, and the detailed energetic contributions to the binding affinity.

For a complex of this compound bound to a target protein, an MD simulation would start with the docked pose. The simulation would then calculate the trajectory of all atoms in the system over a period of time, typically nanoseconds to microseconds. Analysis of this trajectory can reveal:

Stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms, one can assess whether the initial docked pose is stable over time.

Key interactions: The simulation can track the persistence of hydrogen bonds and other interactions identified in the docking study, providing a more dynamic view of the binding.

Conformational changes: MD simulations can show how the protein structure adapts to the presence of the ligand, which can be crucial for its function.

Binding free energy calculations: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimation of the binding affinity.

In the absence of specific research on this compound, the application of these computational methods remains theoretical. However, the established success of these techniques in studying related pyridine and pyrrolidine derivatives strongly suggests their utility in elucidating the molecular interactions and potential biological activity of this compound.

No Specific Computational or Theoretical Studies Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the properties of the chemical compound this compound could be located.

While general information exists for computational modeling techniques and for studies on other pyridine derivatives, the strict requirement to focus solely on this compound prevents the inclusion of these related but distinct findings. The scientific community does not appear to have published research focusing on the specific computational and theoretical analyses requested for this particular compound.

Therefore, the generation of an article with detailed research findings, data tables, and in-depth scientific content as per the user's request is not possible at this time due to the absence of available source material in the public domain. Further research by the scientific community would be required to produce the data necessary to fulfill this request.

Quantum Chemical Calculations

Electronic Structure Analysis

An electrostatic potential map, for instance, would visually represent the electron density, highlighting electron-rich and electron-poor regions. This would be crucial for understanding intermolecular interactions. To date, no such specific data has been published for this compound.

A hypothetical data table for electronic structure parameters, which would be populated by computational studies, is presented below to illustrate the type of information that is currently unavailable.

Table 1: Hypothetical Electronic Structure Parameters for this compound

| Parameter | Predicted Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Mulliken Atomic Charges | Data not available |

This table is for illustrative purposes only. The values are not based on actual calculations.

Reactivity Predictions

The reactivity of a molecule is intrinsically linked to its electronic structure. Computational methods can predict the most likely sites for electrophilic and nucleophilic attack, as well as the kinetic and thermodynamic feasibility of various reactions.

Frontier Molecular Orbital (FMO) theory is a common approach where the HOMO and LUMO are analyzed. The locations of these orbitals can indicate where the molecule is most likely to donate or accept electrons, respectively. For pyridine derivatives, the nitrogen atom and the carbon atoms of the ring are of particular interest.

The calculation of reactivity descriptors, such as global hardness and softness, and Fukui functions, would provide a more quantitative prediction of reactivity. However, in the absence of any computational studies on this compound, these analyses have not been performed.

A hypothetical data table for reactivity descriptors is provided to show what such a study might reveal.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Predicted Value |

| Global Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

| Nucleophilicity Index (N) | Data not available |

| Fukui Functions (f(r)) | Data not available |

This table is for illustrative purposes only. The values are not based on actual calculations.

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Identification

Chromatography is fundamental in separating the target compound from unreacted starting materials, byproducts, or degradation products, thereby allowing for accurate quantification and purity determination.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of "4-(Pyrrolidin-3-yloxy)-pyridine". Given the compound's polarity, a reverse-phase HPLC method is typically employed. researchgate.net This approach uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for a pyridine (B92270) derivative involves an isocratic or gradient elution system, allowing for the separation of compounds with varying polarities within a reasonable timeframe. researchgate.nethelixchrom.com For "this compound", a gradient system starting with a high concentration of an aqueous buffer and moving towards a higher concentration of an organic solvent (like acetonitrile) would be effective. Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring is a strong chromophore. dtic.mil

Table 1: Representative HPLC Method Parameters

| Parameter | Value/Condition |

|---|---|

| Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

The purity of the sample is determined by integrating the area of the peak corresponding to "this compound" and comparing it to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separation and identification. It separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer that provides mass-to-charge ratio data, aiding in structural identification.

The direct analysis of "this compound" by GC-MS may be challenging due to its relatively low volatility and the presence of a polar N-H group in the pyrrolidine (B122466) ring. To overcome this, derivatization is often performed to convert the polar amine into a more volatile group, such as by silylation. The resulting derivative can then be readily analyzed. The gas chromatogram indicates the purity by showing a single major peak, while the coupled mass spectrometer confirms the identity by providing the mass of the derivatized molecule and a characteristic fragmentation pattern.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of "this compound". researchgate.netmdpi.com

¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for "this compound" would show distinct signals for the pyridine ring protons, the pyrrolidine ring protons, and the proton on the nitrogen atom. Protons on the pyridine ring are expected to appear in the downfield (aromatic) region, while the aliphatic protons of the pyrrolidine ring will be in the upfield region.

¹³C NMR: This method provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show characteristic signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the pyrrolidine ring. researchgate.netmdpi.com

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Pyridine C2, C6-H | ~8.2 - 8.4 (d) | ~150 |

| Pyridine C3, C5-H | ~6.7 - 6.9 (d) | ~110 |

| Pyridine C4 | - | ~164 |

| Pyrrolidine C3-H (CH-O) | ~4.8 - 5.0 (m) | ~75 |

| Pyrrolidine C2, C5-H₂ | ~3.0 - 3.4 (m) | ~50 (C2), ~54 (C5) |

| Pyrrolidine C4-H₂ | ~2.0 - 2.3 (m) | ~32 |

| Pyrrolidine N-H | Variable (broad s) | - |

Predicted shifts are based on general principles and data from related structures.

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like "this compound". In positive ion mode, ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the confirmation of the elemental formula.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| Monoisotopic Mass | 164.09496 g/mol |

| Expected [M+H]⁺ Ion (HRMS) | 165.10224 m/z |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its key functional groups.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (Pyrrolidine) | N-H Stretch | 3300 - 3500 (broad) |

| Aromatic C-H (Pyridine) | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (Pyrrolidine) | C-H Stretch | 2850 - 3000 |

| Aromatic C=C and C=N | Ring Stretch | 1580 - 1610 and 1450 - 1500 |

| Ether (Ar-O-C) | C-O Stretch | 1200 - 1270 (asymmetric), 1020 - 1075 (symmetric) |

X-ray Crystallography for Solid-State Structure Determination

No publically available X-ray crystallography data for this compound could be located. This type of analysis would be crucial for determining the precise three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and crystal packing information.

Advanced Analytical Methods for Trace Analysis and Metabolite Profiling

Hyphenated Techniques (e.g., LC-MS/MS)

Specific methods for the trace analysis of this compound using hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have not been described in the reviewed scientific literature. Such methods would be essential for quantifying low concentrations of the compound in complex mixtures.

Detection in Biological Matrices

There are no published studies on the detection of this compound or its potential metabolites in biological matrices such as plasma, urine, or tissue samples. Research in this area would be necessary to understand its pharmacokinetic and pharmacodynamic properties.

Future Directions and Emerging Research Avenues

Development of Next-Generation Therapeutics

The 4-(Pyrrolidin-3-yloxy)-pyridine scaffold is a key component in the design of new therapeutic agents, particularly kinase inhibitors. google.com The pyrrolopyridine structure is a recurring motif in drugs developed for anticancer therapy. nih.gov Researchers are actively exploring modifications of this core structure to create next-generation drugs with improved efficacy and selectivity.

Key research efforts focus on:

Scaffold Hopping and Derivatization: By strategically modifying the pyrrolidine (B122466) and pyridine (B92270) rings, scientists aim to develop novel inhibitors targeting various kinases. For instance, derivatives of the related pyrrolo[2,3-b]pyridine have been synthesized and show potent inhibitory activity against c-Met kinase and Glycogen Synthase Kinase-3β (GSK-3β), which are implicated in cancer and Alzheimer's disease, respectively. nih.govnih.gov

Enhanced Potency and Selectivity: Future work will involve synthesizing and screening libraries of analogues to identify compounds with sub-nanomolar inhibitory concentrations and high selectivity for specific kinase targets. This is crucial for minimizing off-target effects. For example, certain pyrrolo[2,3-b]pyridine derivatives have shown high selectivity for GSK-3β over other structurally similar kinases. nih.gov

Overcoming Drug Resistance: A major challenge in cancer therapy is acquired resistance to kinase inhibitors. The development of new analogues of this compound may offer a strategy to overcome resistance mechanisms developed by cancer cells against existing treatments.

| Derivative Class | Therapeutic Target | Potential Application | Reference |

|---|---|---|---|

| Pyrrolo[2,3-b]pyridine | GSK-3β | Alzheimer's Disease | nih.gov |

| Pyrrolo[2,3-b]pyridine | c-Met kinase | Cancer | nih.gov |

| Pyrrolo[3,2-c]pyridine | FMS kinase | Cancer, Arthritis | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | DNA polymerase III | Bacterial Infections | nih.gov |

Exploration of New Biological Targets

While much of the research on this compound analogues has centered on known kinase targets, there is significant potential for these compounds to interact with novel biological targets. The broad spectrum of pharmacological properties associated with pyrrolopyridine derivatives suggests their utility in a variety of disease contexts, including nervous system disorders, immune diseases, and infections. nih.gov

Future research will likely involve:

High-Throughput Screening: Screening libraries of this compound derivatives against diverse panels of biological targets, including enzymes, receptors, and ion channels, could uncover unexpected therapeutic opportunities.

Phenotypic Screening: Cell-based phenotypic screens can identify compounds that produce a desired physiological effect without a preconceived target. Subsequent target deconvolution studies can then identify the novel biological target responsible for the compound's activity.

Chemoproteomics: This approach can be used to identify the protein targets of this compound analogues directly in a complex biological sample, providing a powerful tool for discovering new mechanisms of action.

Combination Therapies

The potential for incorporating this compound-based inhibitors into combination therapy regimens is a promising area of future research. Combining drugs with different mechanisms of action can lead to synergistic effects, enhanced efficacy, and a lower likelihood of developing drug resistance.

Emerging avenues include:

Combination with Chemotherapy: Analogues could be used to sensitize cancer cells to traditional cytotoxic agents, potentially allowing for lower, less toxic doses of chemotherapy.

Combination with Immunotherapy: Investigating the immunomodulatory effects of these compounds could lead to their use in combination with checkpoint inhibitors or other immunotherapies to enhance the anti-tumor immune response.

Targeting Multiple Pathways: Developing dual-inhibitors based on the this compound scaffold that can simultaneously modulate two distinct signaling pathways is an advanced strategy for treating complex diseases like cancer.

Applications in Chemical Biology Tools

Beyond their direct therapeutic potential, derivatives of this compound can be developed into valuable chemical biology tools to probe biological systems. researchgate.net

Future applications in this area include:

Chemical Probes: Highly potent and selective analogues can be used as chemical probes to study the physiological and pathological roles of specific enzymes, such as kinases, in cellular processes.

Affinity-Based Probes: By attaching a reactive group or a reporter tag to the scaffold, these molecules can be used for target identification and validation through techniques like affinity chromatography or photo-affinity labeling.

Catalyst Development: Chiral analogues of similar structures, like 4-pyrrolidinopyridine, have been developed as effective catalysts for specific chemical reactions, such as enantioselective acylation. researchgate.net This highlights the potential for developing derivatives for applications in synthetic chemistry.

Advanced Computational Design of Analogues

Computational methods are becoming increasingly integral to the drug discovery process. Advanced computational design of this compound analogues will accelerate the development of new and improved compounds.

Key computational strategies include:

Structure-Based Drug Design (SBDD): Using the crystal structures of target proteins, computational chemists can design novel analogues that fit precisely into the active site, maximizing potency and selectivity. Molecular docking studies have already been used to predict the binding modes of related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidin-4-one inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of new analogues based on their physicochemical properties, guiding the synthesis of more effective compounds.

Machine Learning and Artificial Intelligence: AI-driven algorithms can analyze vast datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of virtual compounds, significantly streamlining the design-make-test-analyze cycle.

| Computational Method | Application for this compound Analogues | Reference |

|---|---|---|

| Molecular Docking | Predicting binding modes and guiding the design of novel kinase inhibitors. | nih.govnih.gov |

| Scaffold Hopping | Designing structurally novel inhibitors by replacing a core molecular fragment. | nih.gov |

| Theoretical Calculations (e.g., DFT) | Determining the stability of reaction intermediates to guide catalyst design. | researchgate.net |

常见问题

Q. What synthetic methodologies are most effective for preparing 4-(Pyrrolidin-3-yloxy)-pyridine derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Suzuki-Miyaura coupling is a key step, using pyridine boronic acids and palladium catalysts (e.g., Pd(PPh₃)₄) under microwave-assisted conditions (120°C, DMF solvent). Protecting groups like MOM-Cl are critical for stabilizing hydroxyl groups during coupling, improving yields (~70–80%) . Optimization involves adjusting base (K₂CO₃) and solvent systems (toluene/ethanol) for brominated substrates .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization of this compound derivatives?

- Methodological Answer : High-resolution NMR (¹H/¹³C) identifies substitution patterns, while X-ray crystallography resolves stereochemistry and supramolecular interactions (e.g., hydrogen bonding). For tautomerism analysis, UV/Vis spectroscopy in varying solvents (polar vs. nonpolar) can reveal electronic transitions . Cambridge Structural Database (CSD) surveys validate protonation states in pyridine derivatives .

Q. How does the position of the pyridine ring (C2 vs. C3/C4) in steroid derivatives influence CYP1B1 inhibition?

- Methodological Answer : Ethoxyresorufin-O-deethylase (EROD) assays show C2-substituted derivatives (e.g., 2-(pyridin-3-yl)estradiol) exhibit 7.5-fold higher CYP1B1 inhibition (IC₅₀ = 0.011 μM) than C3/C4 analogs due to stronger H-bonding with Asn228 in the catalytic site. Docking simulations guide SAR by correlating inhibitory activity with pyridine ring placement .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate electronic interactions and inhibition mechanisms of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates charge distribution and donor-acceptor interactions, confirming pyridine ring participation in metal surface binding (e.g., corrosion inhibition studies) . Docking studies (e.g., AutoDock Vina) model ligand-enzyme binding, identifying steric and electronic contributions to CYP1B1 inhibition .

Q. What strategies address discrepancies between in vitro and in vivo biological activity data for these compounds?

- Methodological Answer : Pharmacokinetic profiling (e.g., rat plasmatic concentration assays) identifies metabolic stability issues. For example, subcutaneous injection of 4a showed rapid clearance, suggesting oxidative metabolism at C17 (ketone formation reduces activity). Prodrug strategies or C17 modifications (e.g., fluorination) can mitigate instability .

Q. How do solvent and substituent effects impact the tautomeric equilibria of this compound derivatives?

- Methodological Answer : Solvent polarity shifts tautomer ratios; UV/Vis spectroscopy in DMSO vs. hexane quantifies azo-hydrazone equilibria. Electron-withdrawing substituents (e.g., nitro groups) stabilize enol tautomers, while alkyl groups favor keto forms. Computational IR/Raman spectra validate experimental observations .

Comparative and Mechanistic Questions

Q. Why do 17β-hydroxy estradiol derivatives (e.g., 4a) exhibit stronger CYP1B1 inhibition than their ketone counterparts (e.g., 3a)?

- Methodological Answer : The 17β-OH group forms a critical H-bond with CYP1B1’s catalytic site, enhancing binding affinity. EROD assays show 4a (IC₅₀ = 0.011 μM) is 6-fold more potent than 3a (IC₅₀ = 0.066 μM). Docking studies confirm reduced binding energy (-9.2 kcal/mol) for hydroxylated derivatives .

Q. What experimental approaches resolve conflicting data on pyridine ring nitrogen positioning (3- vs. 4-substituted) in inhibitory potency?

- Methodological Answer : Parallel synthesis of 3-/4-pyridinyl analogs under identical conditions, followed by IC₅₀ determination via dose-response curves, isolates positional effects. For C2 derivatives, 3-pyridinyl (4a) shows 3-fold higher activity than 4-pyridinyl (4b), attributed to better π-π stacking with Phe residues .

Data and Reproducibility

Q. How can researchers ensure reproducibility in Suzuki couplings for steroidal pyridine derivatives?

Q. What statistical methods are recommended for analyzing SAR datasets with high variability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。